![molecular formula C19H28N2O5S B14549521 N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine CAS No. 61878-26-0](/img/structure/B14549521.png)
N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylsulfanyl group, an ethoxycarbonyl group, and two amino acids, leucine and phenylalanine, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine typically involves multiple steps, starting with the protection of the amino acids and the introduction of the methylsulfanyl and ethoxycarbonyl groups. The process often includes:
Protection of Amino Groups: The amino groups of L-leucine and L-phenylalanine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Formation of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with an appropriate leaving group.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in modulating protein-protein interactions and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-alanyl-L-phenylalanine
- N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-tyrosine
Uniqueness
N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-leucyl-L-phenylalanine is unique due to its specific combination of functional groups and amino acids, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
61878-26-0 |
---|---|
Molecular Formula |
C19H28N2O5S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-(2-methylsulfanylethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H28N2O5S/c1-13(2)11-15(21-19(25)26-9-10-27-3)17(22)20-16(18(23)24)12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1 |
InChI Key |
BSVHNRYEHDWDCD-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCCSC |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.